molecular formula C13H18N2O2 B13262691 Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate

Cat. No.: B13262691
M. Wt: 234.29 g/mol
InChI Key: RTGRQCSYEWGPJT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group and an amino-pentene chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Benzyl chloroformate+AmineBenzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate+HCl\text{Benzyl chloroformate} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+Amine→Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate+HCl

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the amine .

Scientific Research Applications

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, allowing selective reactions to occur at other sites of the molecule. The benzyl group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective deprotection is required .

Biological Activity

Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is a compound of significant interest due to its structural features, which include a benzyl group, a carbamate moiety, and a chiral aminoalkene. These characteristics suggest potential biological activities that merit further exploration. This article aims to synthesize available research findings regarding the biological activity of this compound, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 234.29 g/mol. Its structure can be represented as follows:

Benzyl N 3S 5 aminopent 1 en 3 yl carbamate\text{Benzyl N 3S 5 aminopent 1 en 3 yl carbamate}

This compound features both an amino group and a double bond in the pentene chain, which are crucial for its potential reactivity and biological profile.

2. Mutagenicity Studies

Benzylating agents have been studied for their mutagenic potential. A related study on unsymmetrically substituted N-nitrosomethylbenzylamine found that benzylation could result in significant biological consequences, including mutagenicity in bacterial assays . Although this compound has not been directly tested for mutagenicity, its structural analogs suggest a potential for similar activity.

Case Study: Structure-Uptake Relationships

A study exploring the structure–activity relationships (SAR) of various compounds highlighted the importance of functional groups in determining biological activity. Compounds with specific configurations showed enhanced uptake and activity against Gram-negative bacteria . This suggests that this compound may also exhibit variable biological activities based on its structural characteristics.

Research Findings Table

Compound NameBiological ActivityNotes
Benzyl CarbamateMinimalLacks the pentene chain; primarily used as a simple amine derivative.
5-Aminopentanoic AcidModerateUsed in peptide synthesis; lacks aromatic ring.
Benzyl N-(2-aminoethyl) carbamateModerateSimilar amine functionality but lacks chiral center; used in various biochemical applications.
This compoundPotentially HighUnique features include chiral center and alkene; further studies needed to elucidate specific activities.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Potential areas of investigation include:

  • In vitro Studies : Conducting assays to evaluate antimicrobial efficacy against a range of bacterial strains.
  • Mutagenicity Testing : Assessing the compound's potential mutagenic effects using standard bacterial assays.
  • Mechanistic Studies : Investigating the biochemical pathways influenced by this compound to better understand its therapeutic potential.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10,14H2,(H,15,16)/t12-/m1/s1

InChI Key

RTGRQCSYEWGPJT-GFCCVEGCSA-N

Isomeric SMILES

C=C[C@H](CCN)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CC(CCN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.